3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride
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Overview
Description
3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an aminoethyl group and a methoxy group attached to the benzofuran ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Aminoethyl Group: The aminoethyl group is usually introduced through a nucleophilic substitution reaction, where an appropriate precursor (e.g., 2-bromoethylamine) reacts with the benzofuran derivative.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group may facilitate binding to these targets, while the methoxy group can influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar aminoethyl group, known for its role as a neurotransmitter.
Serotonin: Another neurotransmitter with structural similarities, particularly in the indole ring system.
Melatonin: A hormone with a methoxy group, involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core, combined with the aminoethyl and methoxy groups, makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
22137-01-5 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-(5-methoxy-1-benzofuran-3-yl)ethylazanium;chloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11;/h2-3,6-7H,4-5,12H2,1H3;1H |
InChI Key |
IPJBZWSLRNRVFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2CC[NH3+].[Cl-] |
Origin of Product |
United States |
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